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Compound of Interest

Compound Name: Iodonium

Cat. No.: B1229267 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nomenclature of iodonium
salts according to the International Union of Pure and Applied Chemistry (IUPAC) conventions.

It also includes a summary of their stability and solubility, alongside detailed experimental

protocols for their synthesis.

IUPAC Nomenclature of Iodonium Salts
The systematic naming of iodonium salts follows the principles of substitutive nomenclature

established by IUPAC. The core of the nomenclature lies in recognizing the cationic nature of

the iodonium center and the application of specific rules for hypervalent iodine compounds.

The λ (Lambda) Convention
Iodonium salts are classified as hypervalent iodine compounds, specifically as λ³-iodanes.[1]

The λⁿ notation indicates a neutral atom of an element in a non-standard valence state 'n'.[1]

For iodonium salts, the iodine atom is trivalent, hence the λ³ designation.

The Iodonium Cation
According to IUPAC, cations with the general formula R₂I⁺ are named as derivatives of the

parent iodonium ion, H₂I⁺.[1] The names of the substituent groups (R) are prefixed to

"iodonium".
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General Structure of an Iodonium Salt:
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Figure 1. General structure of an iodonium salt.

Step-by-Step Naming Convention
The following steps outline the systematic process for naming iodonium salts:

Identify the Substituents: Determine the names of the two organic groups (R¹ and R²)

attached to the iodine atom.

Alphabetize the Substituents: Arrange the substituent names in alphabetical order.

Construct the Cation Name: Prefix the alphabetized substituent names to "iodonium".

Name the Anion: Identify and name the counter-ion (X⁻).

Combine Cation and Anion Names: The full name of the salt is the name of the cation

followed by the name of the anion, separated by a space.

Logical Flow for Naming Iodonium Salts:
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Start with Iodonium Salt Structure 1. Identify R¹ and R² Substituents 2. Alphabetize Substituent Names 3. Prefix to 'iodonium' to form Cation Name 4. Identify and Name the Anion (X⁻) 5. Combine Cation and Anion Names Final IUPAC Name

Click to download full resolution via product page

Figure 2. IUPAC naming workflow for iodonium salts.

Examples of IUPAC Nomenclature
For symmetrical salts where both aryl groups are identical, the prefix "di-" is used.

Structure: (C₆H₅)₂I⁺ Cl⁻

IUPAC Name: Diphenyliodonium chloride

When the aryl groups are different, they are listed alphabetically.[2]

Structure: (4-CH₃C₆H₄)(C₆H₅)I⁺ OTf⁻ (where OTf is trifluoromethanesulfonate)

IUPAC Name: (4-Methylphenyl)(phenyl)iodonium trifluoromethanesulfonate

For cyclic iodonium salts, the ring system is named as the parent, and the position of the

iodine atom is indicated by a locant. The name is based on the cationic heterocyclic parent. For

example, the dibenzo[b,d]iodolium cation.

Structure: A dibenzo[b,d]iodolium cation with a trifluoromethanesulfonate counter-ion.

IUPAC Name: Dibenzo[b,d]iodolium trifluoromethanesulfonate[3]

Quantitative Data on Iodonium Salts
The properties of iodonium salts, such as their stability and solubility, are significantly

influenced by the nature of the counter-ion and the substituents on the aryl rings.

Thermal Stability
The thermal stability of iodonium salts is a critical factor for their storage and handling. The

decomposition temperature is largely dependent on the counter-ion.
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Cation
Counter-ion
(Anion)

Melting Point (°C)
Decomposition
Onset (°C)

Diphenyliodonium Triflate (OTf⁻) 180-181 >181

Diphenyliodonium
Hexafluorophosphate

(PF₆⁻)
140-144 >144

Diphenyliodonium
Tetrafluoroborate

(BF₄⁻)
134-136 >136

Diphenyliodonium Tosylate (OTs⁻) 158-160 >160

Diphenyliodonium Chloride (Cl⁻) 230-232 >232

Diphenyliodonium Bromide (Br⁻) 208-210 >210

Diphenyliodonium Iodide (I⁻) 175-177 (dec.) 175-177

Bis(4-

fluorophenyl)iodonium
Triflate (OTf⁻) 162-164 >164

Table compiled from data in[4].

Solubility
The solubility of iodonium salts in organic solvents is highly dependent on the counter-ion.

Salts with non-coordinating anions like triflate and hexafluorophosphate tend to be more

soluble in common organic solvents than those with halide anions.
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Iodonium Salt Solvent Solubility ( g/100 mL)

Diphenyliodonium chloride Water Soluble

Diphenyliodonium chloride Ethanol Slightly soluble

Diphenyliodonium chloride Diethyl ether Insoluble

Diphenyliodonium triflate Dichloromethane Soluble

Diphenyliodonium triflate Acetonitrile Soluble

Diphenyliodonium

hexafluorophosphate
Dichloromethane Soluble

Diphenyliodonium

hexafluorophosphate
Acetonitrile Soluble

Diphenyliodonium iodide Most organic solvents Sparingly soluble

This table represents a qualitative summary of solubility information. Quantitative data for a

wide range of salts is not readily available in a standardized format.

Experimental Protocols
The synthesis of diaryliodonium salts typically involves the oxidation of an iodoarene followed

by reaction with an arene or an organometallic reagent.

General One-Pot Synthesis of Symmetrical
Diaryliodonium Triflates
This protocol describes a general one-pot synthesis of symmetrical diaryliodonium triflates

from elemental iodine.

Reaction Workflow:

Start Dissolve I₂ and Arene
in CH₂Cl₂ Cool to 0 °C Add m-CPBA Add TfOH dropwise Stir at 0 °C to rt Aqueous Workup Isolate Product End

Click to download full resolution via product page
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Figure 3. Workflow for one-pot synthesis of symmetrical diaryliodonium triflates.

Materials:

Iodine (I₂)

Arene (e.g., benzene, toluene)

meta-Chloroperbenzoic acid (m-CPBA)

Trifluoromethanesulfonic acid (TfOH)

Dichloromethane (CH₂Cl₂)

Diethyl ether (Et₂O)

Saturated aqueous sodium bicarbonate (NaHCO₃)

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

In a round-bottom flask, dissolve iodine (1.0 equiv) and the arene (2.2 equiv) in

dichloromethane.

Cool the mixture to 0 °C in an ice bath.

Add m-CPBA (2.2 equiv) portion-wise to the stirred solution.

Slowly add trifluoromethanesulfonic acid (2.0 equiv) dropwise.

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

Quench the reaction by adding saturated aqueous NaHCO₃.

Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ and

brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Precipitate the product by adding diethyl ether.

Collect the solid product by filtration and dry under vacuum.

Synthesis of an Unsymmetrical Diaryliodonium Salt: (4-
Methylphenyl)(phenyl)iodonium
Trifluoromethanesulfonate
This protocol details the synthesis of an unsymmetrical diaryliodonium salt.[5]

Materials:

4-Iodotoluene

Benzene

meta-Chloroperbenzoic acid (m-CPBA)

Trifluoromethanesulfonic acid (TfOH)

Dichloromethane (CH₂Cl₂)

Diethyl ether (Et₂O)

Procedure:

Dissolve 4-iodotoluene (1.0 equiv) and m-CPBA (1.1 equiv) in dichloromethane.

Cool the solution to 0 °C and add trifluoromethanesulfonic acid (2.0 equiv) dropwise.

Stir the mixture at 0 °C for 30 minutes to allow for pre-oxidation.

Add benzene (1.5 equiv) to the reaction mixture.

Allow the reaction to warm to room temperature and stir for an additional 2 hours.
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Concentrate the reaction mixture under reduced pressure.

Add diethyl ether to the residue to precipitate the product.

Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

Electrochemical Synthesis of a Cyclic Diaryliodonium
Salt: Dibenzo[b,d]iodolium Trifluoromethanesulfonate
This method provides an electrochemical approach for the synthesis of a cyclic diaryliodonium
salt.[3]

Experimental Setup:

Power Supply

Anode (e.g., Platinum)

+

Cathode (e.g., Platinum)

-

Undivided Electrolysis Cell

Electrolyte Solution:
2-Iodobiphenyl, MeCN, HFIP, TfOH

Click to download full resolution via product page

Figure 4. Electrochemical synthesis setup.

Materials:

2-Iodobiphenyl

Acetonitrile (MeCN)

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
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Trifluoromethanesulfonic acid (TfOH)

Platinum electrodes

Procedure:

Set up an undivided electrolysis cell with two platinum electrodes.

Prepare the electrolyte solution by dissolving 2-iodobiphenyl in a mixture of acetonitrile and

hexafluoro-2-propanol containing trifluoromethanesulfonic acid.

Apply a constant current to the cell.

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or

high-performance liquid chromatography (HPLC).

Upon completion, work up the reaction mixture to isolate the dibenzo[b,d]iodolium

trifluoromethanesulfonate product.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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